Cas no 910463-68-2 (Semaglutide)

Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist used primarily in the management of type 2 diabetes mellitus and obesity. Its mechanism of action involves enhancing glucose-dependent insulin secretion, suppressing glucagon release, and delaying gastric emptying, leading to improved glycemic control and potential weight reduction. Semaglutide exhibits a prolonged half-life due to albumin binding, allowing for once-weekly subcutaneous administration, which enhances patient compliance. Clinical studies have demonstrated its efficacy in lowering HbA1c levels and promoting significant weight loss compared to other GLP-1 analogs. Its well-characterized pharmacokinetic profile and favorable safety record make it a reliable therapeutic option for long-term metabolic management.
Semaglutide structure
Semaglutide structure
Product Name:Semaglutide
CAS No:910463-68-2
MF:C187H291N45O59
MW:4113.5776
CID:2950263
PubChem ID:56843331
Update Time:2025-06-19

Semaglutide Chemical and Physical Properties

Names and Identifiers

    • 索玛鲁肽
    • Sermaglutide
    • Semaglutide
    • Unknown (acetate)
    • NN9535
    • Semaglutide [USAN:INN]
    • Ozempic
    • NN 9535
    • Rybelsus (oral semaglutide)
    • GTPL9724
    • Ozempic (injectable semaglutide)
    • semaglutide/Sermaglutide
    • A10BJ06
    • NNC0480 0389
    • CHEBI:167574
    • Rybelsus;Ozempic;NN9535;OG217SC;NNC 0113-0217
    • semaglutida
    • AC-32580
    • Rybelsus
    • Wegovy
    • UNII-53AXN4NNHX
    • 53AXN4NNHX
    • 910463-68-2
    • Semaglutide free base
    • SEMAGLUTIDE COMPONENT OF NN1535 ICOSEMA
    • DTXSID101027903
    • semaglutidum
    • NNC 0113-0217
    • NN1535 ICOSEMA COMPONENT SEMAGLUTIDE
    • NN1535 LAISEMA COMPONENT SEMAGLUTIDE
    • NN-9535
    • EX-A2424
    • Semaglutide(sodium salt)?
    • NNC-0113-0217
    • Oral Semaglutide
    • Inchi: 1S/C187H291N45O59/c1-18-105(10)154(180(282)208-108(13)159(261)216-133(86-114-89-200-119-50-40-39-49-117(114)119)170(272)218-129(82-102(4)5)171(273)228-152(103(6)7)178(280)215-121(53-44-72-199-186(192)193)162(264)201-91-141(242)209-120(52-43-71-198-185(190)191)161(263)204-94-151(257)258)230-172(274)131(83-111-45-33-31-34-46-111)219-167(269)126(64-69-149(253)254)214-166(268)122(51-41-42-70-195-144(245)98-290-79-78-289-76-74-197-145(246)99-291-80-77-288-75-73-196-139(240)66-61-127(183(285)286)211-140(241)54-37-29-27-25-23-21-19-20-22-24-26-28-30-38-55-146(247)248)212-158(260)107(12)206-157(259)106(11)207-165(267)125(60-65-138(189)239)210-142(243)92-202-163(265)123(62-67-147(249)250)213-168(270)128(81-101(2)3)217-169(271)130(85-113-56-58-116(238)59-57-113)220-175(277)135(95-233)223-177(279)137(97-235)224-179(281)153(104(8)9)229-174(276)134(88-150(255)256)221-176(278)136(96-234)225-182(284)156(110(15)237)231-173(275)132(84-112-47-35-32-36-48-112)222-181(283)155(109(14)236)227-143(244)93-203-164(266)124(63-68-148(251)252)226-184(287)187(16,17)232-160(262)118(188)87-115-90-194-100-205-115/h31-36,39-40,45-50,56-59,89-90,100-110,118,120-137,152-156,200,233-238H,18-30,37-38,41-44,51-55,60-88,91-99,188H2,1-17H3,(H2,189,239)(H,194,205)(H,195,245)(H,196,240)(H,197,246)(H,201,264)(H,202,265)(H,203,266)(H,204,263)(H,206,259)(H,207,267)(H,208,282)(H,209,242)(H,210,243)(H,211,241)(H,212,260)(H,213,270)(H,214,268)(H,215,280)(H,216,261)(H,217,271)(H,218,272)(H,219,269)(H,220,277)(H,221,278)(H,222,283)(H,223,279)(H,224,281)(H,225,284)(H,226,287)(H,227,244)(H,228,273)(H,229,276)(H,230,274)(H,231,275)(H,232,262)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,285,286)(H4,190,191,198)(H4,192,193,199)/t105-,106-,107-,108-,109+,110+,118-,120-,121-,122-,123-,124-,125-,126-,127+,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,152-,153-,154-,155-,156-/m0/s1
    • InChI Key: DLSWIYLPEUIQAV-CCUURXOWSA-N
    • SMILES: O=C([C@H](CC(C)C)NC([C@H](CC1=CNC2=CC=CC=C12)NC([C@H](C)NC([C@H]([C@@H](C)CC)NC([C@H](CC1C=CC=CC=1)NC([C@H](CCC(=O)O)NC([C@H](CCCCNC(COCCOCCNC(COCCOCCNC(CC[C@H](C(=O)O)NC(CCCCCCCCCCCCCCCCC(=O)O)=O)=O)=O)=O)NC([C@H](C)NC([C@H](C)NC([C@H](CCC(N)=O)NC(CNC([C@H](CCC(=O)O)NC([C@H](CC(C)C)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CO)NC([C@H](CO)NC([C@H](C(C)C)NC([C@H](CC(=O)O)NC([C@H](CO)NC([C@H]([C@@H](C)O)NC([C@H](CC1C=CC=CC=1)NC([C@H]([C@@H](C)O)NC(CNC([C@H](CCC(=O)O)NC(C(C)(C)NC([C@H](CC1=CN=CN1)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)N[C@H](C(N[C@H](C(NCC(N[C@H](C(NCC(=O)O)=O)CCCNC(=N)N)=O)=O)CCCNC(=N)N)=O)C(C)C

Computed Properties

  • Exact Mass: 4113.122087g/mol
  • Monoisotopic Mass: 4111.115377g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 57
  • Hydrogen Bond Acceptor Count: 63
  • Heavy Atom Count: 291
  • Rotatable Bond Count: 151
  • Complexity: 9590
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 30
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -5.8
  • Topological Polar Surface Area: 1650
  • Molecular Weight: 4114g/mol

Semaglutide Security Information

  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

Semaglutide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T19850-1 mg
Semaglutide
910463-68-2 99.78%
1mg
¥2317.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T19850-5 mg
Semaglutide
910463-68-2 99.78%
5mg
¥8157.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T19850-10 mg
Semaglutide
910463-68-2 99.78%
10mg
¥12236.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T19850-25 mg
Semaglutide
910463-68-2 99.78%
25mg
¥22025.00 2021-09-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S78420-1mg
Semaglutide
910463-68-2 98%
1mg
¥934.0 2024-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S78420-5mg
Semaglutide
910463-68-2 98%
5mg
¥2889.0 2024-07-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47050-1mg
Semaglutide
910463-68-2 98%
1mg
¥2318.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47050-5mg
Semaglutide
910463-68-2 98%
5mg
¥8113.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47050-500ug
Semaglutide
910463-68-2 98%
500ug
¥1426.00 2023-09-08
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S28059-1mg
Sermaglutide
910463-68-2 98%
1mg
¥1600.00 2021-09-02

Semaglutide Suppliers

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:910463-68-2)Semaglutide
Order Number:GL58
Stock Status:in Stock
Quantity:100mg
Purity:97%+
Pricing Information Last Updated:Friday, 28 March 2025 15:54
Price ($):面议
Email:670543472@qq.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:910463-68-2)Semaglutide
Order Number:sfd20947
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:910463-68-2)Sermaglutide
Order Number:TS0038
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Wednesday, 6 August 2025 16:39
Price ($):1100/8250/66000
Email:99094321@qq.com
Go Top Peptide Biotech
Gold Member
Audited Supplier Audited Supplier
(CAS:910463-68-2)Semaglutide
Order Number:GT-A55
Stock Status:in Stock
Quantity:mg,g,kg
Purity:99%
Pricing Information Last Updated:Monday, 12 January 2026 15:46
Price ($):98
Email:Sales@gotopbio.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:910463-68-2)索马鲁肽
Order Number:LE26536737
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:56
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:910463-68-2)Semaglutide
Order Number:A929941
Stock Status:in Stock
Quantity:5mg/25mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:59
Price ($):397.0/965.0
Email:sales@amadischem.com
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:910463-68-2)Semaglutide
Order Number:JY025
Stock Status:in Stock
Quantity:100g;1kg;10kg;25kg
Purity:98%
Pricing Information Last Updated:Friday, 30 May 2025 09:05
Price ($):discuss personally
Email:miley@joybiotech.com
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:910463-68-2)Semaglutide
Order Number:LE336
Stock Status:in Stock
Quantity:5KG/1KG/25KG/100KG
Purity:99% HPLC
Pricing Information Last Updated:Thursday, 14 August 2025 14:44
Price ($):negotiated
Email:617971708@qq.com
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:910463-68-2)Semaglutide
Order Number:Semaglutide;203-405-2
Stock Status:1000/10000
Quantity:5mg/10mg/15mg/20mg/30mg/1g kg;10g kg
Purity:99
Pricing Information Last Updated:Thursday, 31 July 2025 17:51
Price ($):45/60/70/95/120/110
Email:564985575@qq.com

Additional information on Semaglutide

Professional Introduction to Semaglutide (CAS No. 910463-68-2)

Semaglutide, a compound with the chemical identifier CAS No. 910463-68-2, represents a significant advancement in the field of pharmaceuticals, particularly in the domain of metabolic disorders and diabetes management. This synthetic peptide analog belongs to the glucagon-like peptide-1 (GLP-1) receptor agonist class, and its development has been instrumental in revolutionizing therapeutic strategies for patients with type 2 diabetes mellitus. The molecular structure of Semaglutide is meticulously engineered to enhance its pharmacological efficacy and pharmacokinetic properties, ensuring prolonged receptor binding and sustained physiological effects.

The pharmacological profile of Semaglutide is underpinned by its high affinity for the GLP-1 receptor, which is predominantly expressed in pancreatic beta cells, gastrointestinal endocrine cells, and the central nervous system. Upon administration, Semaglutide mimics the natural incretin hormone GLP-1, thereby stimulating insulin secretion in a glucose-dependent manner. This mechanism not only helps in lowering blood glucose levels but also exerts a suppressive effect on glucagon secretion, particularly in response to meals. Furthermore, Semaglutide slows down gastric emptying, which contributes to reduced postprandial glucose spikes and enhanced satiety.

Recent advancements in clinical research have elucidated the multifaceted benefits of Semaglutide beyond its primary role in glycemic control. A series of large-scale randomized controlled trials has demonstrated its efficacy in achieving substantial and sustained reductions in HbA1c levels, a key indicator of long-term blood glucose control. Notably, studies have shown that Semaglutide can induce significant weight loss in patients with type 2 diabetes, often irrespective of their baseline body mass index. This effect is attributed to its ability to modulate appetite-regulating pathways in the brain, leading to increased feelings of fullness and reduced food intake.

The pharmacokinetic properties of Semaglutide have been optimized to ensure consistent therapeutic effects with once-weekly subcutaneous injections. Its extended half-life, attributed to specific modifications such as a C-terminal acylation and a polyethylene glycol (PEG) moiety, allows for prolonged receptor engagement and minimized dosing frequency. This attribute enhances patient compliance and convenience, making it a preferred choice for long-term management of type 2 diabetes.

Emerging research also highlights the potential of Semaglutide in managing other metabolic conditions beyond diabetes. Preliminary studies have explored its role in reducing cardiovascular risks associated with diabetes, suggesting that it may confer additional cardiovascular benefits beyond glycemic control. Furthermore, investigations are underway to evaluate its efficacy in treating obesity and related comorbidities. The broad spectrum of potential applications underscores the versatility of Semaglutide as a therapeutic agent.

The safety profile of Semaglutide has been extensively evaluated through rigorous clinical trials involving thousands of patients. Common adverse effects are generally mild to moderate and include nausea, vomiting, diarrhea, constipation, and headache. These effects are often transient and tend to improve over time as the body adapts to the medication. Serious adverse events are rare but may include pancreatitis and gallbladder disease, which underscores the importance of regular monitoring and adherence to recommended guidelines.

In conclusion, Semaglutide (CAS No. 910463-68-2) represents a groundbreaking therapeutic intervention for patients with type 2 diabetes mellitus. Its unique mechanism of action, combined with its favorable pharmacokinetic profile and proven efficacy in clinical trials, positions it as a cornerstone in modern diabetes management. As ongoing research continues to uncover further applications and benefits, Semaglutide is poised to play an increasingly pivotal role in addressing metabolic disorders and enhancing patient outcomes worldwide.

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:910463-68-2)Semaglutide
GL58
Purity:97%+
Quantity:100mg
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:910463-68-2)Semaglutide
sfd20947
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email